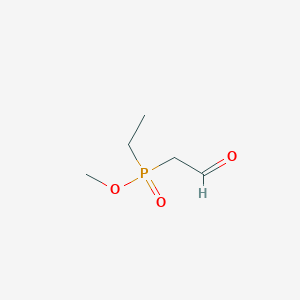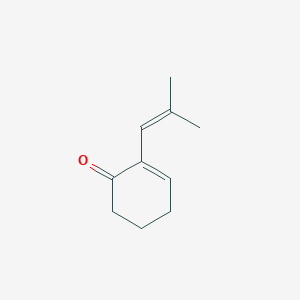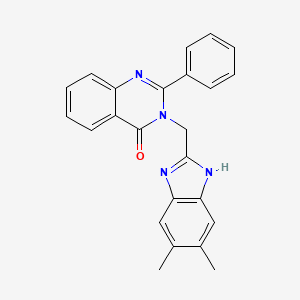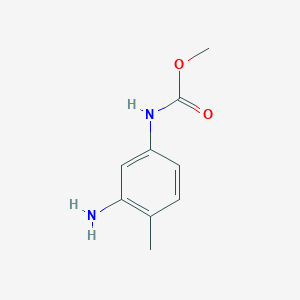
2,4-Dimethyl-5-oxohexanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dimethyl-5-oxohexanamide is an organic compound with the molecular formula C8H15NO2 It is a derivative of hexanamide, characterized by the presence of two methyl groups at the 2nd and 4th positions and a keto group at the 5th position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dimethyl-5-oxohexanamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,4-dimethylpentanoic acid and ammonia.
Amidation Reaction: The carboxylic acid group of 2,4-dimethylpentanoic acid is converted to an amide group through an amidation reaction with ammonia or an amine under controlled conditions.
Oxidation: The resulting amide is then subjected to oxidation to introduce the keto group at the 5th position, forming this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale amidation and oxidation processes, utilizing catalysts and optimized reaction conditions to achieve high yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 2,4-Dimethyl-5-oxohexanamide can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohol derivatives.
Substitution: The amide group can participate in nucleophilic substitution reactions, leading to the formation of substituted amides or other derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution Reagents: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions.
Major Products:
Oxidation Products: Carboxylic acids and other oxidized derivatives.
Reduction Products: Alcohol derivatives.
Substitution Products: Substituted amides and other derivatives.
Applications De Recherche Scientifique
2,4-Dimethyl-5-oxohexanamide has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a pharmacophore in drug design.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2,4-Dimethyl-5-oxohexanamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, influencing biochemical processes. The presence of the keto and amide groups allows it to form hydrogen bonds and other interactions with target molecules, modulating their activity.
Comparaison Avec Des Composés Similaires
2,4-Dimethylhexanamide: Lacks the keto group at the 5th position.
5-Oxohexanamide: Lacks the methyl groups at the 2nd and 4th positions.
2,4-Dimethyl-5-hydroxyhexanamide: Contains a hydroxyl group instead of a keto group at the 5th position.
Uniqueness: 2,4-Dimethyl-5-oxohexanamide is unique due to the combination of its structural features, including the presence of both methyl groups and a keto group. This unique structure imparts specific chemical reactivity and potential biological activity, distinguishing it from other similar compounds.
Propriétés
Numéro CAS |
66156-72-7 |
|---|---|
Formule moléculaire |
C8H15NO2 |
Poids moléculaire |
157.21 g/mol |
Nom IUPAC |
2,4-dimethyl-5-oxohexanamide |
InChI |
InChI=1S/C8H15NO2/c1-5(7(3)10)4-6(2)8(9)11/h5-6H,4H2,1-3H3,(H2,9,11) |
Clé InChI |
KWRCTXMRVADIJW-UHFFFAOYSA-N |
SMILES canonique |
CC(CC(C)C(=O)N)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![{2,2-Dichloro-1-[(diisocyanatophosphoryl)oxy]ethenyl}phosphonic acid](/img/structure/B14481257.png)
![Piperidine, 1-[(2-nitrophenyl)thio]-](/img/structure/B14481260.png)
![Methyl 2-[2-chloro-5-(2-cyanophenoxy)phenoxy]propanoate](/img/structure/B14481266.png)



![Bicyclo[2.2.1]hept-2-ene, 6-ethenyl-2-methyl-](/img/structure/B14481288.png)



